[(1S,6S,7S,8R,8Ar)-1,7,8-trihydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-indolizin-4-ium-6-yl] butanoate;chloride [(1S,6S,7S,8R,8Ar)-1,7,8-trihydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-indolizin-4-ium-6-yl] butanoate;chloride Celgosivir hydrochloride (MDL 28574A) is an α-glucosidase I inhibitor; inhibits bovine viral diarrhoea virus (BVDV) with an IC50 of 1.27 μM in in vitro assay.
Brand Name: Vulcanchem
CAS No.: 141117-12-6
VCID: VC0007335
InChI: InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1
SMILES: CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl
Molecular Formula: C₁₂H₂₂ClNO₅
Molecular Weight: 295.76 g/mol

[(1S,6S,7S,8R,8Ar)-1,7,8-trihydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-indolizin-4-ium-6-yl] butanoate;chloride

CAS No.: 141117-12-6

Inhibitors

VCID: VC0007335

Molecular Formula: C₁₂H₂₂ClNO₅

Molecular Weight: 295.76 g/mol

[(1S,6S,7S,8R,8Ar)-1,7,8-trihydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-indolizin-4-ium-6-yl] butanoate;chloride - 141117-12-6

CAS No. 141117-12-6
Product Name [(1S,6S,7S,8R,8Ar)-1,7,8-trihydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-indolizin-4-ium-6-yl] butanoate;chloride
Molecular Formula C₁₂H₂₂ClNO₅
Molecular Weight 295.76 g/mol
IUPAC Name [(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride
Standard InChI InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1
Standard InChIKey KXNZMBFOWDNCRU-QVMZSJACSA-N
Isomeric SMILES CCCC(=O)O[C@H]1C[NH+]2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.[Cl-]
SMILES CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl
Canonical SMILES CCCC(=O)OC1C[NH+]2CCC(C2C(C1O)O)O.[Cl-]
Description Celgosivir hydrochloride (MDL 28574A) is an α-glucosidase I inhibitor; inhibits bovine viral diarrhoea virus (BVDV) with an IC50 of 1.27 μM in in vitro assay.
Reference [1]. Taylor DL, et al. Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoylcastanospermine (MDL 28,574) and its consequences in human immunodeficiency virus-infected T cells. Antimicrob Agents Chemother. 1994 Aug;38(8):1780-7.[2]. Whitby K, et al. Action of celgosivir (6 O-butanoyl castanospermine) against the pestivirus BVDV: implications for the treatment of hepatitis C. Antivir Chem Chemother. 2004 May;15(3):141-51.[3]. Watanabe S, et al. Dose- and schedule-dependent protective efficacy of celgosivir in a lethal mouse model for dengue virus infection informs dosing regimen for a proof of concept clinical trial. Antiviral Res. 2012 Oct;96(1):32-5. [4]. Rathore AP, et al. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes andprotects against lethal challenge mouse model. Antiviral Res. 2011 Dec;92(3):453-60.
PubChem Compound 3033824
Last Modified Nov 11 2021
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